尿素、(2-メトキシフェネチル)-

説明

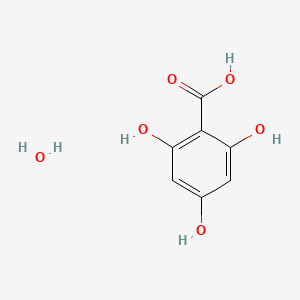

Urea, (2-methoxyphenethyl)-, is an organic compound that is widely used in a variety of scientific research applications. It is a colorless solid that is highly soluble in water, and is a common component of many biological processes. Urea is also known as carbamide and is often used as a fertilizer and a source of nitrogen for plants. Urea is also used in the synthesis of various pharmaceuticals and other chemicals.

科学的研究の応用

生物学的経路における役割

“尿素、(2-メトキシフェネチル)-”などの非対称尿素誘導体は、神経伝達および神経調節を含む、数多くの生物学的経路において重要な役割を果たすことが報告されています . これらの化合物は、調整可能な物理化学的特性および構造的特性により、主要なタンパク質相互作用に関与するため、医薬品化学キャンペーンでますます使用されています .

医薬品化学における応用

尿素誘導体は、医薬品化学において応用されており、多くの薬物様特性が検討されてきました . たとえば、収縮性心不全の治療のための潜在的な心筋アクチベーターの開発に使用されてきました .

アルツハイマー病治療

尿素ベースの誘導体は、アルツハイマー病の治療のために研究されてきました . フェネチルアミンは、ヒトの中枢神経系において広く知られた活性な神経伝達物質であり、神経調節において重要な役割を果たしますが、尿素ベースの誘導体にフェネチルアミンを組み込むことで、この分野で有望な結果が得られました .

うつ病治療

尿素ベースの誘導体は、うつ病の治療のためにも評価されています . これは、これらの化合物がどのように使用できるかのもう1つの例です

将来の方向性

The future directions of “Urea, (2-methoxyphenethyl)-” research could involve further exploration of its potential applications in medicinal chemistry. Urea oxidation reaction (UOR) has garnered significant attention in recent years as a promising and sustainable clean-energy technology . Further advancements in this exciting field are expected .

作用機序

- Urea is beneficial for conditions such as dry, rough skin, dermatitis, psoriasis, xerosis, ichthyosis, eczema, keratosis, keratoderma, corns, calluses, and ingrown nails .

- Biophysical characteristics and molecular properties contribute to its effects on healthy skin and various skin diseases .

- Impact on Bioavailability : Topical application ensures targeted action without significant systemic effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Urea, (2-methoxyphenethyl)-, plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with key proteins involved in neurotransmission and neuromodulation. For instance, it can engage with neurotransmitter receptors and modulate their activity, thereby influencing signal transduction pathways. Additionally, urea, (2-methoxyphenethyl)-, has been reported to interact with enzymes such as glycogen synthase kinase-3 beta and somatostatin receptors, which are implicated in various physiological processes .

Cellular Effects

The effects of urea, (2-methoxyphenethyl)-, on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth. Moreover, urea, (2-methoxyphenethyl)-, can alter cellular metabolism by interacting with metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of urea, (2-methoxyphenethyl)-, involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit glycogen synthase kinase-3 beta, resulting in downstream effects on cellular signaling pathways. Additionally, urea, (2-methoxyphenethyl)-, can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of urea, (2-methoxyphenethyl)-, can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that urea, (2-methoxyphenethyl)-, remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of urea, (2-methoxyphenethyl)-, vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing neurotransmission and promoting cell survival. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which urea, (2-methoxyphenethyl)-, exerts its optimal biological activity .

Metabolic Pathways

Urea, (2-methoxyphenethyl)-, is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of key metabolites. Additionally, urea, (2-methoxyphenethyl)-, can affect the levels of neurotransmitters and other signaling molecules, thereby modulating metabolic pathways in the central nervous system .

Transport and Distribution

The transport and distribution of urea, (2-methoxyphenethyl)-, within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of urea, (2-methoxyphenethyl)-, within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of urea, (2-methoxyphenethyl)-, plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization of urea, (2-methoxyphenethyl)-, within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

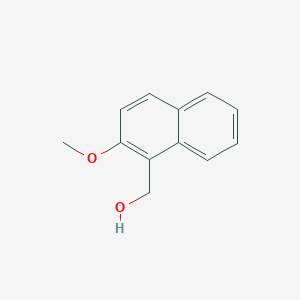

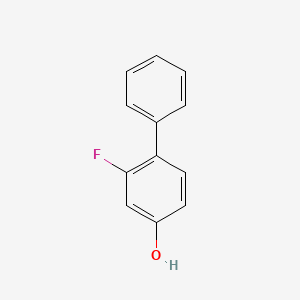

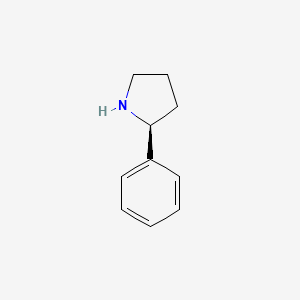

2-(2-methoxyphenyl)ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPQFTAOLRRSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219282 | |

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69226-62-6 | |

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)